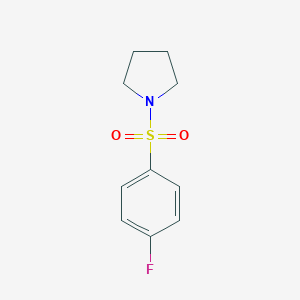
4-Methyloct-7-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloct-7-en-2-one, also known as muscone, is a natural organic compound that was first isolated from musk deer in the early 20th century. It is known for its musky odor and is widely used in the perfume industry. However, recent scientific research has shown that muscone has several other applications beyond its use in perfumes. In
Wissenschaftliche Forschungsanwendungen
Muscone has been found to have several scientific research applications, including its use as an odorant in sensory research, as a potential therapeutic agent for neurological disorders, and as a potential antitumor agent. In sensory research, 4-Methyloct-7-en-2-one is used as a reference odorant due to its distinctive musky odor. In neurological research, 4-Methyloct-7-en-2-one has been shown to have neuroprotective effects and may have potential therapeutic applications for diseases such as Alzheimer's and Parkinson's. In cancer research, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells.
Wirkmechanismus
The mechanism of action of 4-Methyloct-7-en-2-one is not yet fully understood. However, it is believed to act on several biochemical pathways, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of tumor cell growth.
Biochemical and Physiological Effects
Muscone has several biochemical and physiological effects, including its ability to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to modulate ion channels such as the NMDA receptor, which is involved in learning and memory. In addition, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for lab experiments, including its distinctive musky odor, which makes it a useful reference odorant in sensory research. It is also relatively easy to synthesize and has several potential therapeutic applications. However, 4-Methyloct-7-en-2-one has several limitations, including its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 4-Methyloct-7-en-2-one, including its potential therapeutic applications for neurological disorders and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses. Finally, there is potential for the development of new synthesis methods for 4-Methyloct-7-en-2-one that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Methyloct-7-en-2-one, or 4-Methyloct-7-en-2-one, has several scientific research applications beyond its use in perfumes. It has potential therapeutic applications for neurological disorders and cancer and is a useful reference odorant in sensory research. Further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses.
Synthesemethoden
Muscone can be synthesized through several methods, including the oxidation of 4-Methyloct-7-en-2-one precursor compounds such as tetrahydro-4-methyl-2H-pyran-2-one. Another method involves the use of microorganisms such as Pseudomonas aeruginosa to produce 4-Methyloct-7-en-2-one through biotransformation of 4-Methyloct-7-en-2-one precursors.
Eigenschaften
CAS-Nummer |
140902-60-9 |
|---|---|
Produktname |
4-Methyloct-7-en-2-one |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
4-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
XWIZYKUTPBZTJX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)CC(=O)C |
Kanonische SMILES |
CC(CCC=C)CC(=O)C |
Synonyme |
7-Octen-2-one, 4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



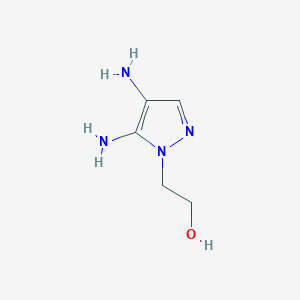

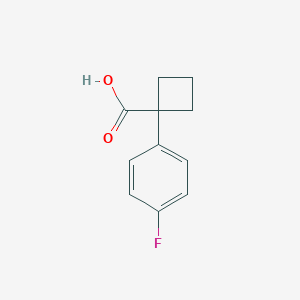
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
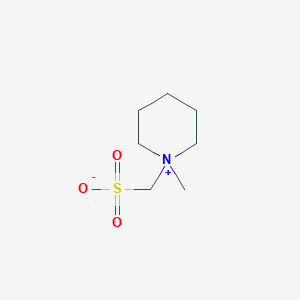
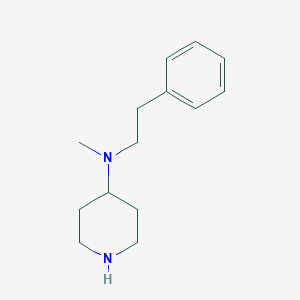

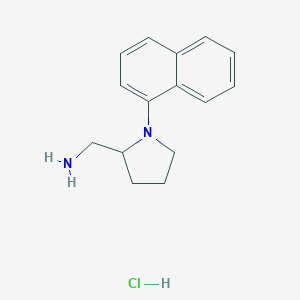
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



